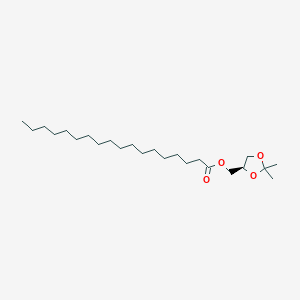
(R)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Stearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Stearate is a chemical compound with the molecular formula C24H46O4 and a molecular weight of 398.62 g/mol . It is categorized under kinase modulators and cytokine and growth factor signaling modulators . This compound is used in various research areas, including memory, learning, and cognition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Stearate involves the reaction of stearic acid with ®-2,2-Dimethyl-1,3-dioxolane-4-methanol . The reaction typically occurs under esterification conditions, where the carboxylic acid group of stearic acid reacts with the hydroxyl group of ®-2,2-Dimethyl-1,3-dioxolane-4-methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Stearate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Stearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Stearic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and ethers.
Aplicaciones Científicas De Investigación
®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Stearate is utilized in several scientific research areas:
Mecanismo De Acción
The mechanism of action of ®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Stearate involves its interaction with specific molecular targets, such as kinases and cytokine receptors . The compound modulates signaling pathways by binding to these targets, thereby influencing cellular processes like growth, differentiation, and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- ®-2,2-Dimethyl-1,3-dioxolane-4-methanol
- (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Stearate
- ®-2,2-Dimethyl-4-benzoxymethyl-1,3-dioxolane
Uniqueness
®-(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl Stearate is unique due to its specific stereochemistry and its ability to modulate kinase activity and cytokine signaling pathways . This makes it particularly valuable in research focused on memory, learning, and cognition .
Propiedades
Fórmula molecular |
C24H46O4 |
|---|---|
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl octadecanoate |
InChI |
InChI=1S/C24H46O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)26-20-22-21-27-24(2,3)28-22/h22H,4-21H2,1-3H3/t22-/m0/s1 |
Clave InChI |
OSKVRYMCKSTGKS-QFIPXVFZSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H]1COC(O1)(C)C |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC1COC(O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















